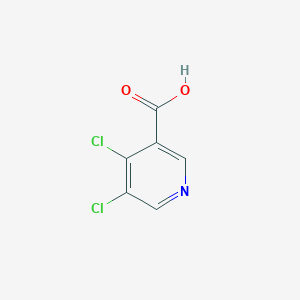

4,5-dichloropyridine-3-carboxylic Acid

Description

Significance of Pyridine-Based Compounds in Chemical Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, stands as a cornerstone in the field of organic chemistry. numberanalytics.com First isolated from coal tar in the mid-19th century, its unique structural and electronic properties have made it an indispensable building block in a vast array of chemical applications. numberanalytics.comopenaccessjournals.com The presence of the nitrogen atom in the aromatic ring imparts distinct characteristics, such as basicity and nucleophilicity, that differentiate it from its carbocyclic analog, benzene. sarchemlabs.com This nitrogen atom can also participate in hydrogen bonding, which is crucial for the pharmacokinetic properties of drug molecules. nih.gov

The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govrsc.org It is a core component in over 7,000 existing drug molecules, spanning a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents. openaccessjournals.comnih.govnih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and selectivity for specific pharmacological targets. nih.gov Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, forming the basis for many herbicides and insecticides. numberanalytics.com Their importance also extends to materials science, where they are used in the synthesis of polymers and ligands for metal complexes. numberanalytics.comnih.gov

Overview of Halogenated Pyridines in Organic Synthesis and Drug Discovery

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility and modulates the properties of the resulting molecules. nih.gov Halogenated pyridines are crucial intermediates in organic synthesis, primarily because the halogen atoms serve as versatile handles for a variety of chemical transformations. researchgate.net They are particularly valuable in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are fundamental methods for constructing complex molecular architectures. acs.orgacs.org The ability to selectively introduce halogens at specific positions on the pyridine ring allows for precise control over the synthetic route. nih.gov

In drug discovery, halogenation is a key strategy for optimizing lead compounds. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.net For instance, the strategic placement of a halogen can block sites of metabolism, thereby increasing the drug's half-life, or it can form specific halogen bonds with the target protein, enhancing potency. nih.gov The analysis of FDA-approved drugs reveals a significant number of compounds containing chloro and fluoro-substituted pyridine rings. nih.gov This prevalence underscores the importance of halogenated pyridines in the development of modern pharmaceuticals. nih.govresearchgate.net The unique role of halogen substituents in agrochemicals is also well-established, contributing to the efficacy of many modern pesticides. nih.gov

Contextualizing 4,5-Dichloropyridine-3-carboxylic Acid within the Dichloropyridine Carboxylic Acid Landscape

This compound belongs to the broader family of dichloropyridine carboxylic acids, which are isomers that differ in the substitution pattern of the two chlorine atoms and the carboxylic acid group on the pyridine ring. Each isomer possesses distinct physical and chemical properties, leading to different applications. The specific arrangement of substituents in this compound, with chlorine atoms adjacent to each other and the carboxylic acid group, defines its unique reactivity and potential as a building block for more complex molecules.

The landscape of dichloropyridine carboxylic acids is diverse, with various isomers being commercially available and utilized in research and development. Understanding the properties and applications of these related compounds provides a valuable context for appreciating the specific role of the 4,5-dichloro isomer.

Table 1: Comparison of Dichloropyridine Carboxylic Acid Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 2,6-Dichloropyridine-3-carboxylic acid (2,6-Dichloronicotinic acid) 38496-18-3 C6H3Cl2NO2 192.00 2,6-Dichloropyridine-4-carboxylic acid (2,6-Dichloroisonicotinic acid) 5398-44-7 C6H3Cl2NO2 192.00 3,5-Dichloropyridine-2-carboxylic acid (3,5-Dichloropicolinic acid) 81719-53-1 C6H3Cl2NO2 192.00 3,5-Dichloropyridine-4-carboxylic acid N/A C6H3Cl2NO2 192.00 4,6-Dichloropyridine-3-carboxylic acid 73027-79-9 C6H3Cl2NO 192.00 2,3-Dichloropyridine-5-carboxylic acid N/A C6H3Cl2NO2 192.00

This table provides a comparative overview of several isomers of dichloropyridine carboxylic acid, highlighting their common molecular formula and weight, while being distinguished by their unique CAS numbers and structures. scbt.comnist.govsynchem.desigmaaldrich.com

For instance, 2,3-Dichloropyridine-5-carboxylic acid is noted as an intermediate in the synthesis of herbicides and fungicides. chemimpex.com This highlights how the specific placement of the chloro and carboxyl groups dictates the synthetic pathways and ultimate applications of each isomer. The unique substitution pattern of this compound makes it a subject of interest for creating novel compounds with potentially distinct biological activities.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Benzene |

| 2,6-Dichloropyridine-3-carboxylic acid |

| 2,6-Dichloronicotinic acid |

| 2,6-Dichloropyridine-4-carboxylic acid |

| 2,6-Dichloroisonicotinic acid |

| 3,5-Dichloropyridine-2-carboxylic acid |

| 3,5-Dichloropicolinic acid |

| 3,5-Dichloropyridine-4-carboxylic acid |

| 4,6-Dichloropyridine-3-carboxylic acid |

| 2,3-Dichloropyridine-5-carboxylic acid |

| 4-Chloropyridine-3-carboxylic acid |

| 4-Chloronicotinic acid |

Strategic Approaches to Pyridine Ring Functionalization

The introduction and manipulation of functional groups on a pyridine core are fundamental to the synthesis of its derivatives. For dichloropyridine carboxylic acids, this involves halogenation, lithiation, and carboxylation steps, where regioselectivity is a critical consideration.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for modifying halogenated pyridines. wikipedia.org The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, a characteristic that is enhanced by the presence of electron-withdrawing halogen atoms. wikipedia.orgnih.gov

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govrsc.org For halogenated pyridines, substitution occurs most readily at the ortho (2-) and para (4-) positions relative to the ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. quimicaorganica.org Substitution at the meta (3-) position is significantly slower. quimicaorganica.org The reactivity of halogens as leaving groups in SNAr reactions on pyridines can vary depending on the nucleophile and reaction conditions. For instance, with sulfur nucleophiles, the reactivity order is often I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is rate-determining. sci-hub.se Conversely, with some oxygen nucleophiles, the order can be F > Cl > Br, indicating that the initial nucleophilic attack is the rate-determining step. sci-hub.se

Achieving specific substitution patterns on a dichloropyridine ring requires precise control of regioselectivity. Various strategies have been developed to direct functional groups to desired positions. One powerful technique is directed ortho-lithiation, where a substituent on the ring directs deprotonation by a strong base (like lithium diisopropylamide, LDA) to an adjacent position. researchgate.net For example, the functionalization of 2-chloroisonicotinic acid in the 5-position can be achieved using lithium tetramethylpiperidine (LiTMP). mdpi.com

Another approach involves the generation of highly reactive pyridyne intermediates (analogs of benzyne). nih.gov These intermediates can undergo subsequent nucleophilic addition to introduce two adjacent functional groups. The introduction of a substituent can significantly influence the regioselectivity of the nucleophilic addition to the pyridyne. nih.gov Halogen-dance reactions, where a halogen atom migrates to a different position on the ring via a series of deprotonation and reprotonation steps, can also be utilized for regioselective functionalization. researchgate.net

Recent research has also explored the 4,5-regioselective functionalization of 2-chloropyridines as a key strategy for the total synthesis of complex natural products like (+)-floyocidin B. mdpi.com This underscores the importance of developing methods to control substitution at specific positions on the dichloropyridine scaffold. mdpi.com

The introduction of a carboxylic acid group onto a dichloropyridine ring is a crucial step in synthesizing the target compounds. One common method involves the generation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, from a dichloropyridine precursor. This intermediate is then quenched with carbon dioxide (CO2), followed by an acidic workup to yield the carboxylic acid. For example, 2,6-dichloropyridine can be used to prepare a Grignard reagent, which upon reaction with CO2 and subsequent acidification, could yield 2,6-pyridinedicarboxylic acid. google.com

Palladium-catalyzed carboxylation reactions also represent a versatile strategy. mdpi.com These methods can utilize various substrates, including aryl halides, in the presence of a palladium catalyst and a source of CO or CO2 to introduce the carboxyl group. mdpi.com For instance, the carbonylation of 2,6-dichloropyridine using a palladium acetate catalyst system in the presence of carbon monoxide and an alcohol can produce the corresponding diester, which can then be hydrolyzed to 2,6-pyridinedicarboxylic acid. google.com

Specific Synthetic Pathways to Dichloropyridine Carboxylic Acid Isomers

While the above strategies are general, specific isomers of dichloropyridine carboxylic acid are often prepared via tailored synthetic routes, starting from carefully chosen precursors.

5,6-Dichloropyridine-3-carboxylic acid, also known as 5,6-dichloronicotinic acid, is an important intermediate for pesticides and pharmaceuticals. google.comsigmaaldrich.com One synthetic approach utilizes the short-distillation residue from the production of 2,3-dichloro-5-trichloromethyl picoline (DCTC). google.com The process involves the catalytic cracking and vacuum distillation of the residue to obtain a crude oil containing chlorinated pyridine compounds. This oil is washed with an alkaline aqueous solution, which converts the 5,6-dichloropyridine-3-carboxylic acid into its water-soluble salt, separating it from other components. The aqueous phase is then acidified to precipitate the crude product, which is further purified by recrystallization to yield 5,6-dichloronicotinic acid with a purity greater than 97%. google.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 41667-95-2 | sigmaaldrich.com |

| Molecular Formula | C₆H₃Cl₂NO₂ | sigmaaldrich.com |

| Molecular Weight | 192.00 g/mol | sigmaaldrich.com |

| Melting Point | 164-168 °C | sigmaaldrich.com |

Other isomers of dichloropyridine carboxylic acid are synthesized through distinct pathways.

2,6-Dichloropyridine-4-carboxylic Acid : This isomer, also known as 2,6-dichloroisonicotinic acid, can be synthesized by treating citrazinic acid with phosphorus oxychloride (POCl3) in an autoclave. sciencemadness.org The crude product, often a brown powder, can be purified. sciencemadness.org This acid can be catalytically reduced using nickel in an alkaline medium to produce pyridine-4-carboxylic acid. researchgate.net

3,5-Dichloropyridine-4-carboxylic Acid : This compound is a key intermediate in the synthesis of agricultural chemicals, such as herbicides and insecticides, as well as in pharmaceuticals. myskinrecipes.com Its synthesis can be envisioned starting from 3,5-dichloropyridine, which can be prepared by the dechlorination of polychlorinated pyridines (like 2,3,5-trichloropyridine) using zinc metal in an acidic medium. google.com Subsequent carboxylation of the 3,5-dichloropyridine intermediate would yield the final product. myskinrecipes.com

4,6-Dichloropyridine-3-carboxylic Acid : A synthetic route to this isomer involves the hydrolysis of its corresponding ester. chemicalbook.com Specifically, methyl 4,6-dichloropyridazine-3-carboxylate is treated with a solution of lithium hydroxide in aqueous tetrahydrofuran (THF). After the reaction, the THF is removed, and the aqueous layer is acidified with HCl to precipitate 4,6-dichloropyridazine-3-carboxylic acid as a white solid in high yield. chemicalbook.com

| Compound Name | CAS Number | Melting Point (°C) | Precursor/Method Example | Source |

|---|---|---|---|---|

| 2,6-Dichloropyridine-3-carboxylic acid | 38496-18-3 | 140-143 | N/A | |

| 2,6-Dichloropyridine-4-carboxylic acid | 5398-44-7 | 209-212 | Citrazinic acid + POCl₃ | sciencemadness.org |

| 3,5-Dichloropyridine-4-carboxylic acid | 13958-93-5 | N/A | From 3,5-dichloropyridine | myskinrecipes.comgoogle.com |

| 4,6-Dichloropyridine-3-carboxylic acid | 1040246-87-4 (pyridazine analog) | N/A | Hydrolysis of methyl ester | chemicalbook.com |

| 5,6-Dichloropyridine-3-carboxylic acid | 41667-95-2 | 164-168 | From DCTC residue | google.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXJEWJASHMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371118 | |

| Record name | 4,5-dichloropyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473837-10-4 | |

| Record name | 4,5-dichloropyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Dichloropyridine Carboxylic Acids

Nucleophilic Reactivity Profiles of Substituted Pyridines

The nucleophilicity of the pyridine (B92270) ring is a critical factor in its chemical behavior. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making pyridine basic and nucleophilic, with chemical properties similar to tertiary amines. wikipedia.org However, the reactivity of the pyridine nucleus is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups, such as the chloro and carboxylic acid moieties in 4,5-dichloropyridine-3-carboxylic acid, decrease the electron density of the aromatic system. This reduction in electron density suppresses electrophilic substitution reactions and makes the pyridine ring less nucleophilic compared to unsubstituted pyridine, resembling the reactivity of nitrobenzene. wikipedia.org

The nucleophilic character of pyridine derivatives can be evaluated through both theoretical calculations and experimental kinetic studies. ias.ac.in Theoretical approaches, such as Density Functional Theory (DFT), are used to calculate electronic properties like HOMO-LUMO energy gaps to predict nucleophilicity. ias.ac.in These computational methods allow for the systematic evaluation of a wide range of substituted pyridines to establish a nucleophilicity scale. ias.ac.in

Experimentally, nucleophilicity is often quantified by measuring the rates of reaction with standard electrophiles. nih.gov For instance, kinetic data from reactions such as the aminolysis of S-methyl 2,4-dinitrophenyl thiocarbonate or reactions with benzhydrylium ions have been used to create empirical scales of nucleophilicity for various pyridines. nih.gov These studies have led to several useful empirical rules:

For a given element, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.org

Across a period in the periodic table, nucleophilicity generally decreases from left to right, following the trend of basicity. libretexts.orglibretexts.org

Within a group, nucleophilicity typically increases down the column, although this can be solvent-dependent. libretexts.orgkhanacademy.org

In the case of this compound, the presence of two strongly electron-withdrawing chlorine atoms and a carboxylic acid group significantly reduces the basicity and, consequently, the nucleophilicity of the pyridine nitrogen. abertay.ac.uk The molecule is therefore expected to be a very weak nucleophile.

The deprotonation of the pyridine ring is highly dependent on the electronic environment of the C-H bonds. In unsubstituted pyridine, gas-phase studies have shown that deprotonation occurs preferentially at the 4-position (70-80%), followed by the 3-position (20-30%). nih.gov The 2-position is significantly less acidic due to the destabilizing repulsion between the resulting carbanion and the nitrogen lone pair. nih.gov

For this compound, the remaining protons are at the C-2 and C-6 positions. The powerful inductive and resonance electron-withdrawing effects of the chloro and carboxyl substituents dramatically increase the acidity of these protons, making them susceptible to deprotonation by strong bases. The site of deprotonation or metallation will be determined by the combined directing effects of the substituents. The nitrogen atom itself directs metallation to the ortho positions (C-2 and C-6). The relative acidity of the C-2 versus the C-6 proton would be influenced by the proximity of the electron-withdrawing groups. Directed lithiation is a known strategy for the functionalization of pyridine derivatives. acs.org While specific studies on the deprotonation of this compound are not detailed, reactions with strong organometallic bases would be expected to selectively remove a proton from either the C-2 or C-6 position, enabling subsequent reactions with electrophiles.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, most notably nucleophilic acyl substitution reactions. jackwestin.com However, the hydroxyl group (-OH) is a poor leaving group, meaning the carboxylic acid must first be activated to facilitate these reactions. libretexts.org Common transformations include the formation of amides, acid chlorides, and esters.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is due to a competing acid-base reaction where the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid.

A widely used coupling agent is N,N'-dicyclohexylcarbodiimide (DCC). The mechanism involves two key functions of DCC: it prevents the initial acid-base reaction by removing the acidic proton, and it converts the hydroxyl group into a good leaving group. chemistrysteps.com The process can be summarized in the following steps:

Activation : The carboxylic acid adds to one of the C=N bonds of DCC. This forms a highly reactive O-acylisourea intermediate. libretexts.org

Nucleophilic Attack : The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. libretexts.orglibretexts.org

Product Formation : The O-acylisourea moiety is eliminated as a stable N,N'-dicyclohexylurea byproduct, resulting in the formation of the desired amide. libretexts.org

Other coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), function via a similar mechanism and are also effective for synthesizing amides at room temperature with good yields. chemistrysteps.com

Carboxylic acids can be readily converted to the more reactive acid chlorides (or acyl chlorides). chemguide.co.uk This transformation is crucial as acid chlorides are versatile intermediates for the synthesis of other carboxylic acid derivatives like esters and amides. The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com

When using thionyl chloride, the reaction proceeds via the following mechanism:

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of SOCl₂. libretexts.org

A chloride ion is eliminated, and a proton is lost, forming an acyl chlorosulfite intermediate. libretexts.org This step effectively converts the poor -OH leaving group into a much better one. libretexts.org

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org

This results in the formation of the acid chloride, with the concurrent release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. chemguide.co.uk

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used, though thionyl chloride is often preferred because its byproducts are gases. chemguide.co.uk

Esterification is a fundamental reaction of carboxylic acids, and several methods exist for this conversion.

Fischer Esterification : This is the acid-catalyzed reaction of a carboxylic acid with an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.com The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group and regeneration of the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Steglich Esterification : For more sensitive or sterically hindered substrates, the Steglich esterification offers a milder alternative. This method uses DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.orgorganic-chemistry.org The addition of DMAP significantly accelerates the DCC-activated esterification, suppressing the formation of side products and allowing the reaction to proceed at room temperature with high yields. organic-chemistry.org This method is particularly effective for a wide variety of acids and alcohols. orgsyn.org

Table of Reactions for the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Amide Formation | Amine (R-NH₂), DCC or EDC | Amide (R-CONH-R') | Requires a coupling agent to activate the carboxylic acid and prevent acid-base side reactions. chemistrysteps.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride (R-COCl) | Converts the -OH group into a good leaving group; byproducts (SO₂, HCl) are gaseous, simplifying workup. chemguide.co.uk |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Equilibrium process; requires excess alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com |

| Steglich Esterification | Alcohol (R'-OH), DCC, cat. DMAP | Ester (R-COOR') | Mild conditions, high yields, suitable for sensitive substrates and sterically hindered alcohols. organic-chemistry.org |

Redox Chemistry of Halogenated Pyridine Systems

The redox chemistry of halogenated pyridine systems, such as this compound, is significantly influenced by the electron-deficient nature of the pyridine ring, a characteristic that is further intensified by the presence of electron-withdrawing halogen substituents. This electronic configuration makes the pyridine ring generally resistant to oxidation but susceptible to reduction under specific conditions davuniversity.org.

Catalytic hydrogenation stands out as a key redox transformation for dichloropyridine carboxylic acids. The specific outcome of the reduction is highly dependent on the chosen catalyst and reaction conditions. For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium results in dehalogenation to yield pyridine-4-carboxylic acid researchgate.net. In this reaction, the chlorine atoms are reductively cleaved, but the aromaticity of the pyridine ring is preserved.

Conversely, employing a more potent catalyst system, such as platinum (Adams catalyst) in glacial acetic acid, leads to a more extensive reduction. Under these conditions, not only are the chlorine atoms removed, but the pyridine ring itself is fully hydrogenated to form piperidine-4-carboxylic acid researchgate.net. This demonstrates that the redox potential of the catalyst system can be tuned to selectively target the carbon-chlorine bonds or to achieve complete saturation of the heterocyclic ring.

| Starting Material | Catalyst | Reaction Conditions | Major Product | Type of Reduction |

|---|---|---|---|---|

| 2,6-dichloropyridine-4-carboxylic acid | Nickel | Alkaline medium | Pyridine-4-carboxylic acid | Dehalogenation |

| 2,6-dichloropyridine-4-carboxylic acid | Platinum (Adams catalyst) | Glacial acetic acid | Piperidine-4-carboxylic acid | Dehalogenation and Ring Hydrogenation |

Catalytic Transformations of Dichloropyridine Carboxylic Acids

Catalytic methods are pivotal for the chemical transformation of dichloropyridine carboxylic acids, enabling reactions that would otherwise be difficult to achieve. These transformations often target either the halogen substituents, the carboxylic acid group, or the pyridine ring itself.

Catalytic hydrogenation is a versatile tool for modifying these molecules. As detailed in the previous section, the choice of catalyst dictates the reaction's outcome. The use of Raney nickel selectively facilitates dehalogenation, replacing the chlorine atoms with hydrogen while leaving the aromatic ring intact researchgate.net. This process is crucial for synthesizing pyridine carboxylic acids from their halogenated precursors. In contrast, Adams' catalyst (platinum oxide) in an acidic environment promotes a more profound transformation, involving both dehalogenation and the complete reduction of the pyridine ring to a piperidine structure researchgate.net.

Beyond hydrogenation, catalytic decarboxylative transformations represent another important class of reactions for carboxylic acids. rsc.org This growing field of organic synthesis allows for the replacement of the carboxylic acid group with other functionalities via the extrusion of carbon dioxide, often mediated by transition metal catalysts. rsc.org While specific examples for this compound are not extensively detailed, this strategy is broadly applicable to various carboxylic acids and represents a potential pathway for the functionalization of the dichloropyridine scaffold. rsc.org

| Transformation Type | Catalyst/Reagent | Conditions | Resulting Change to Substrate |

|---|---|---|---|

| Selective Dehalogenation | Raney Nickel | Alkaline medium, H2 | C-Cl bonds converted to C-H bonds |

| Dehalogenation & Ring Saturation | Adams' Catalyst (PtO2) | Glacial acetic acid, H2 | C-Cl bonds removed and pyridine ring reduced to piperidine |

| Decarboxylative Coupling (General) | Transition Metal Catalysts | Varies | -COOH group is replaced by another functional group |

Proposed Reaction Mechanisms for Dichloropyridine Carboxylic Acid Conversions

The conversions of this compound can be understood through established reaction mechanisms focusing on its distinct functional groups: the carboxylic acid and the halogenated pyridine ring.

Mechanism of Catalytic Hydrogenation: The catalytic reduction of dichloropyridine carboxylic acids on a metal surface (like Ni or Pt) is proposed to occur via a series of steps. First, the molecule adsorbs onto the catalyst surface. For dehalogenation, the carbon-chlorine bonds undergo oxidative addition to the metal surface, followed by hydrogenolysis, where hydrogen atoms from the catalyst surface replace the chlorine atoms. In the case of ring hydrogenation with a platinum catalyst, the aromatic π-system adsorbs onto the surface, allowing for the stepwise addition of hydrogen atoms across the double bonds, ultimately leading to the saturated piperidine ring researchgate.net.

Mechanism of Carboxylic Acid to Ester Conversion (Fischer Esterification): The conversion of the carboxylic acid group to an ester can be achieved through Fischer esterification, which requires an alcohol and an acid catalyst.

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product libretexts.orglibretexts.org.

Mechanism of Carboxylic Acid to Amide Conversion: The direct reaction between a carboxylic acid and an amine is often inefficient. Therefore, a coupling agent such as dicyclohexylcarbodiimide (DCC) is typically used.

Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the DCC molecule. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group.

Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of this activated intermediate.

Product Formation: The tetrahedral intermediate collapses, forming the amide and the dicyclohexylurea byproduct libretexts.orgkhanacademy.org.

Computational and Theoretical Studies on Dichloropyridine Carboxylic Acids and Related Systems

Theoretical and computational chemistry provides invaluable insights into the molecular structure, reactivity, and properties of chemical compounds. For complex molecules such as dichloropyridine carboxylic acids, these methods are instrumental in understanding their behavior at a molecular level. This article focuses on the computational and theoretical studies of this compound and related systems, exploring their electronic properties, reactivity, and stability through various quantum mechanical methods.

Applications of 4,5 Dichloropyridine 3 Carboxylic Acid and Its Scaffolds in Advanced Chemical Research

Integration into Complex Organic Molecules as a Building Block

The strategic incorporation of halogenated pyridine (B92270) rings is a key tactic in the synthesis of complex organic molecules. The presence of chlorine atoms on the pyridine ring, as in 4,5-dichloropyridine-3-carboxylic acid, offers valuable handles for a variety of chemical transformations. These chloro substituents can be targeted for regioselective functionalization, allowing for the controlled assembly of intricate molecular architectures. For instance, the 4,5-disubstitution pattern on a pyridine ring is a structural motif that has been explored in the total synthesis of natural products. Methodologies focusing on the regioselective functionalization of 2-chloropyridines highlight the importance of the substitution pattern in directing the outcome of synthetic steps. While direct examples of the use of this compound as a building block in the synthesis of specific complex natural products are not readily found in the literature, its structural features suggest its potential utility in such endeavors. The carboxylic acid group provides a reactive site for amide bond formation, esterification, or conversion to other functional groups, further expanding its versatility as a synthetic intermediate.

Role as a Privileged Scaffold in Medicinal Chemistry Research

Pyridine-based ring systems are widely recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their frequent appearance in a vast number of FDA-approved drugs and biologically active compounds, showcasing their ability to interact with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are crucial for molecular recognition at biological targets.

Design Strategies Leveraging Pyridine and Dichloropyridine Scaffolds

The design of new therapeutic agents often relies on the use of established pharmacophores or privileged scaffolds as a starting point. The pyridine nucleus is a versatile template that allows for the introduction of various substituents to modulate the physicochemical and pharmacological properties of a molecule. The presence of two chlorine atoms, as in a dichloropyridine scaffold, significantly influences the electronic properties of the ring and can enhance binding affinity to target proteins through halogen bonding or by occupying hydrophobic pockets.

Design strategies often involve creating libraries of compounds based on a core scaffold to explore the structure-activity relationship (SAR). For dichloropyridine scaffolds, medicinal chemists can systematically vary the substituents at the remaining positions of the pyridine ring and modify the carboxylic acid group to optimize potency, selectivity, and pharmacokinetic properties. While specific design strategies centered exclusively on the this compound scaffold are not extensively documented, the general principles of privileged scaffold-based drug design are applicable.

Structure-Activity Relationship (SAR) Studies of Dichloropyridine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies for this compound derivatives are not prominently featured in the literature, studies on other dichloropyridine isomers provide valuable insights. For example, research on 3,5-dichloropyridine derivatives has demonstrated the critical role of the dichlorinated pyridine skeleton for potent antagonistic activity at the P2X7 receptor. In these studies, modifications to the substituents on the pyridine ring and the nature of the side chains were systematically explored to identify the key structural features required for optimal activity. These findings underscore the importance of the number and position of chlorine atoms on the pyridine ring for achieving desired biological effects. Such principles would be directly applicable to any future SAR investigations of this compound derivatives.

Utility in Agrochemical Research

The field of agrochemical research has seen significant use of pyridine carboxylic acid derivatives, particularly chlorinated ones, as potent herbicides. These compounds often act as synthetic auxins, a class of plant growth regulators. By mimicking natural auxins, they can induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise.

Several commercially successful herbicides feature a dichlorinated pyridine carboxylic acid core, highlighting the importance of this structural motif for herbicidal activity. While direct reports on the herbicidal efficacy of this compound are scarce, the activity of its isomers and other related compounds strongly suggests its potential in this area. The specific arrangement of the chlorine atoms and the carboxylic acid group on the pyridine ring is crucial for target binding and herbicidal effect.

Below is a table of related dichlorinated pyridine carboxylic acid herbicides:

| Compound Name | Chemical Structure | Target Weeds |

| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Broadleaf weeds, especially in the Asteraceae, Fabaceae, and Polygonaceae families. |

| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Broadleaf weeds, particularly invasive and noxious species in rangeland and pastures. |

| Picloram | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | Broadleaf weeds and woody plants. |

Contributions to Material Science and Functional Materials

Pyridine carboxylic acids are valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest in material science due to their diverse structures and potential applications in areas such as gas storage, catalysis, and luminescence. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.

The presence of chlorine atoms on the pyridine ring can influence the resulting structure and properties of the coordination polymer. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a role in the crystal engineering of these materials. While there are no specific reports detailing the use of this compound in the synthesis of functional materials, a metal-organic framework based on 3,5-dichloropyridine has been reported. This suggests that dichloropyridine ligands are indeed viable components for creating novel functional materials. The bifunctional nature of this compound, with both a coordinating pyridine nitrogen and a carboxylate group, makes it a promising candidate for the design and synthesis of new coordination polymers and MOFs with potentially unique properties.

Advanced Analytical Techniques for Characterization of Dichloropyridine Carboxylic Acids

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within 4,5-dichloropyridine-3-carboxylic acid.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational spectra. The FT-IR spectrum is expected to show a very broad and strong absorption band for the O-H stretching vibration of the carboxylic acid group, generally appearing in the wide range of 2500 to 3300 cm⁻¹. anichemllc.comresearchgate.net This broadness is a characteristic feature of the strong hydrogen bonding in the dimer. anichemllc.com

The carbonyl (C=O) stretching vibration is another key diagnostic peak. For aromatic carboxylic acid dimers, this peak is typically observed in the region of 1710 to 1680 cm⁻¹. rsc.org The FT-IR and FT-Raman spectra would also feature bands corresponding to the C-O stretching and in-plane O-H bending vibrations, which are coupled and appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. rsc.org An out-of-plane O-H bending vibration gives rise to a broad band around 900 cm⁻¹. rsc.org

Vibrations associated with the dichlorinated pyridine (B92270) ring are also expected. These include aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations, which are expected to appear in the fingerprint region below 800 cm⁻¹.

Interactive Table: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Technique |

|---|---|---|

| 3300-2500 | O-H stretch (H-bonded dimer) | FT-IR |

| ~3100 | Aromatic C-H stretch | FT-IR, FT-Raman |

| 1710-1680 | C=O stretch (H-bonded dimer) | FT-IR, FT-Raman |

| 1600-1400 | Aromatic C=C and C=N stretches | FT-IR, FT-Raman |

| 1440-1395 | Coupled C-O-H in-plane bend | FT-IR |

| 1320-1210 | Coupled C-O stretch | FT-IR |

| ~900 | O-H out-of-plane bend | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise arrangement of atoms in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10.0-13.2 ppm range. chemicalbook.com This signal's position can be sensitive to solvent and concentration. The pyridine ring has two remaining protons at positions 2 and 6. Due to their different electronic environments relative to the chlorine and carboxylic acid substituents, they are expected to appear as two distinct singlets in the aromatic region, likely between 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom of the carboxyl group is the most deshielded, typically appearing between 160 and 180 ppm. anichemllc.com The five carbons of the pyridine ring will have distinct chemical shifts based on the electronic effects of the substituents. The carbons directly bonded to the electronegative chlorine atoms (C-4 and C-5) and the carbon bonded to the carboxyl group (C-3) would be significantly shifted, providing clear evidence for the substitution pattern. Carbons in carboxylic acid derivatives generally resonate between 160-180 ppm. chemimpex.com

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.2 | broad singlet |

| ¹H | H-2 | ~8.5 - 9.0 | singlet |

| ¹H | H-6 | ~8.0 - 8.5 | singlet |

| ¹³C | -COOH | 160 - 180 | singlet |

| ¹³C | C-2 | 145 - 155 | singlet |

| ¹³C | C-3 | 125 - 135 | singlet |

| ¹³C | C-4 | 130 - 140 | singlet |

| ¹³C | C-5 | 130 - 140 | singlet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and structural features of this compound through fragmentation analysis. The compound has a molecular formula of C₆H₃Cl₂NO₂ and a molecular weight of approximately 192.00 g/mol . nih.govmdpi.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 191 (corresponding to the monoisotopic mass). Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks at M+2 (approximately 65% of M) and M+4 (approximately 10% of M), reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of carboxylic acids often follows predictable pathways. unimi.it Key fragmentation events for this compound would likely include:

Loss of a hydroxyl radical (-OH): This α-cleavage results in a prominent peak at [M-17]⁺.

Loss of a carboxyl group (-COOH): This fragmentation leads to a peak at [M-45]⁺, corresponding to the dichloropyridyl cation. unimi.it

Loss of carbon monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose CO to give a fragment at [M-17-28]⁺.

Interactive Table: Expected Key Fragments in the Mass Spectrum

| m/z (for ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 191 | [C₆H₃Cl₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [C₆H₂Cl₂NO]⁺ | Loss of -OH |

| 146 | [C₅H₂Cl₂N]⁺ | Loss of -COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by transitions associated with the aromatic pyridine ring.

Pyridine and its derivatives typically exhibit strong absorptions due to π→π* transitions, which are generally observed between 220 and 300 nm. The presence of the carboxylic acid and chlorine substituents on the pyridine ring can cause shifts in the absorption maxima (λ_max). The carboxylic acid group can act as an auxochrome, potentially leading to a bathochromic shift (shift to longer wavelength). Additionally, the lone pair of electrons on the nitrogen atom can undergo n→π* transitions, though these are often weaker and may be obscured by the more intense π→π* bands. Simple carboxylic acids themselves have a weak absorption around 210 nm, which would be masked by the stronger absorption of the pyridine ring. anichemllc.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Future Directions and Challenges in Dichloropyridine Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of dichloropyridine carboxylic acids has traditionally relied on methods that are often energy-intensive and may utilize hazardous reagents. The future of synthesizing these compounds, including 4,5-dichloropyridine-3-carboxylic acid, is geared towards the adoption of greener and more sustainable practices.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. This includes the use of environmentally benign solvents, catalysts, and reagents. For instance, research into the use of bioproducts like pyridine-2-carboxylic acid as a catalyst in multi-component reactions highlights a shift towards more sustainable chemical transformations. rsc.org The development of catalytic systems that operate under milder conditions and offer high yields is a key area of focus. rsc.org Exploring biocatalytic routes, starting from biomass-derived feedstocks, presents a promising avenue for the sustainable production of pyridinedicarboxylic acids, which can be precursors to dichlorinated derivatives. ukri.orgntnu.no

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the manufacturing of pyridine compounds. vcu.edu This technology offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orguc.pt The application of flow chemistry to the synthesis of carboxylic acids, in general, has been demonstrated to be highly efficient, suggesting its potential for the production of this compound with higher yields and reduced production costs. vcu.edudurham.ac.uk

| Synthesis Approach | Key Features | Potential Advantages for Dichloropyridine Carboxylic Acids |

| Biocatalysis | Use of enzymes and microorganisms | Utilization of renewable feedstocks, milder reaction conditions, high selectivity. ukri.orgntnu.no |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, improved yield and purity, scalability, and automation. acs.orguc.ptdurham.ac.uk |

| Green Catalysis | Employment of non-toxic, recyclable catalysts | Reduced waste, lower energy consumption, and improved atom economy. rsc.orgmdpi.com |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is not yet fully explored. The two chlorine atoms and the carboxylic acid group offer multiple sites for functionalization, opening doors to a vast chemical space.

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective reaction at one of the chlorine atoms, or at the carboxylic acid group, is a significant challenge and a key area for future exploration. This would enable the synthesis of a diverse range of derivatives with tailored properties.

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions beyond what is currently known for dichloropyridines will be crucial. This includes exploring new catalysts and reaction conditions to achieve transformations that are currently challenging.

Mechanistic Studies: A deeper understanding of the reaction mechanisms will be essential for controlling the regioselectivity of reactions and for designing more efficient synthetic routes. Computational studies can play a vital role in elucidating these mechanisms.

Expansion of Scaffold Applications in Emerging Fields

The pyridine nucleus is a common feature in many biologically active compounds. acs.org The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel molecules in various fields.

Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The this compound scaffold can be used as a starting point for the synthesis of new drug candidates. mdpi.com The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of molecules, which are desirable properties for drug development.

Agrochemicals: Substituted pyridines are also important in the agrochemical industry. Future research could explore the potential of this compound derivatives as herbicides, insecticides, or fungicides.

Materials Science: The rigid structure and potential for functionalization of the this compound scaffold make it a candidate for the development of new materials, such as polymers and organic electronics. The exploration of its use in the synthesis of functional dyes and pigments is another area of interest.

Computational Methodologies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational methods can provide valuable insights into its properties and reactivity, guiding the rational design of new derivatives and synthetic routes.

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. jocpr.comresearchgate.netnih.gov This information can help in understanding the reactivity of the molecule and in predicting the outcomes of chemical reactions. nih.govmdpi.com

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets. nih.gov This allows for the virtual screening of large libraries of compounds to identify potential drug candidates.

Predictive Models for Physicochemical Properties: Computational models can be used to predict important physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new drugs and materials. semanticscholar.org

Below is a table illustrating the types of data that can be generated for a related compound, 4,5-dichloropyridazin-3(2H)-one, using DFT calculations, which could be similarly applied to this compound.

| Parameter | Calculated Value | Significance |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | An indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | - | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | - | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

Note: Specific values for this compound would require dedicated computational studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dichloropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Use halogenation of pyridine precursors (e.g., selective chlorination at positions 4 and 5) followed by carboxylation. For example, chlorination of pyridine-3-carboxylic acid derivatives under controlled temperatures (80–120°C) with Cl₂ or SOCl₂ as chlorinating agents. Monitor reaction progress via HPLC or TLC .

- Data Analysis : Compare yields under varying catalysts (e.g., FeCl₃ vs. AlCl₃) and solvent systems (polar aprotic vs. chlorinated solvents). Optimize pH to minimize hydrolysis of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

NMR : Confirm substitution patterns (¹H/¹³C NMR) by comparing chemical shifts to analogous dichloropyridine derivatives (e.g., 3,5-dichloropyridine-2-carboxylic acid in ).

HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to identify impurities (e.g., dechlorinated byproducts).

Elemental Analysis : Verify Cl and C content matches theoretical values (C₆H₃Cl₂NO₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- As a building block for kinase inhibitors (e.g., via amide coupling at the carboxylic acid group).

- In metal-catalyzed cross-coupling reactions to synthesize heterocyclic pharmacophores (e.g., pyridopyrimidines) .

- Validation : Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ measurements) and compare scaffold stability under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Case Study : If one study reports high nucleophilic aromatic substitution (NAS) activity at position 4, while another emphasizes position 5:

Re-evaluate reaction conditions : Compare solvent polarity, temperature, and leaving-group effects (e.g., Cl vs. F substituents in ).

Computational modeling : Use DFT calculations to assess electronic environments (e.g., charge distribution via Mulliken analysis) .

Cross-reference analogs : Analyze reactivity patterns in structurally related compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid in ) .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Stability Testing :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Degradation Pathways : Identify hydrolytic cleavage (e.g., decarboxylation) or dimerization via LC-MS/MS .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Workflow :

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with logP and solubility.

Molecular Dynamics : Simulate binding to target proteins (e.g., kinases) to prioritize derivatives for synthesis .

ADMET Prediction : Use tools like SwissADME to filter candidates with poor bioavailability .

Contradiction Analysis in Published Studies

Q. Why do some studies report divergent yields for Suzuki-Miyaura couplings using this compound?

- Root Causes :

- Catalyst selection (Pd(OAc)₂ vs. PdCl₂(dppf)) and ligand steric effects.

- Competing side reactions (e.g., protodechlorination) under basic conditions.

- Resolution : Replicate reactions with standardized protocols (e.g., anhydrous solvents, degassed systems) and report detailed Pd/ligand ratios .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.